Dihydrochlamydocin
Overview
Description
Mechanism of Action
Target of Action
Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.
Mode of Action
This compound acts as an inhibitor of HDACs . By inhibiting HDACs, this compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.
Biochemical Pathways
The inhibition of HDACs by this compound affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.
Result of Action
This compound shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of this compound’s action, however, may vary depending on the specific cellular context and environment.
Biochemical Analysis
Biochemical Properties
Dihydrochlamydocin is known to interact with histone deacetylase (HDAC), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting HDAC, this compound can potentially influence various biochemical reactions .
Cellular Effects
This compound has been observed to inhibit proliferation of A7r5 rat aortic smooth muscle cells . It is also suggested that it may affect the blood-brain barrier (BBB), which could have significant implications for drug absorption and distribution .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibitory action on HDAC . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Metabolic Pathways
This compound is likely to be a cytochrome P450 substrate, which plays a significant role in drug metabolism . The two main isoforms responsible for drug metabolism are 2D6 and 3A4 .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial as it can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrochlamydocin is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of linear peptides, which are typically prepared using solid-phase peptide synthesis (SPPS) techniques . The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, in solvents such as DMF or DCM .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, followed by rigorous purification steps such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Dihydrochlamydocin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP in solvents such as dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
Dihydrochlamydocin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chlamydocin: The parent compound of dihydrochlamydocin, also an HDAC inhibitor.
Trichostatin A: Another well-known HDAC inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Uniqueness
This compound is unique due to its specific cyclic tetrapeptide structure, which confers high potency and selectivity towards HDACs . Its strong cytostatic activity and potential therapeutic applications make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
Record name | Dihydrochlamydocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-64-8 | |
Record name | Dihydrochlamydocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformation of Dihydrochlamydocin?
A1: this compound is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.
Q2: How similar are the solution and solid-state structures of this compound?
A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of this compound, is remarkably similar to the crystal structure of this compound. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of this compound observed in the solid state is likely maintained in solution, which is crucial for its biological activity.
Q3: Has this compound been successfully synthesized in the laboratory?
A3: Yes, stereoselective total synthesis methods have been developed for both this compound and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.
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